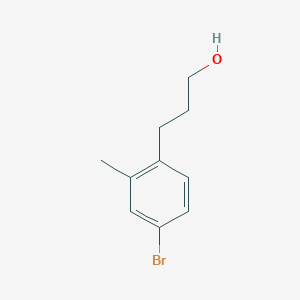

3-(4-Bromo-2-methylphenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

3-(4-bromo-2-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H13BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |

InChI Key |

LPYVISQRWDONCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromo 2 Methylphenyl Propan 1 Ol

Approaches to Constructing the Substituted Phenylpropanol Framework

The assembly of the 3-(4-Bromo-2-methylphenyl)propan-1-ol structure can be achieved through several synthetic pathways. Key among these are methods that form new carbon-carbon bonds to build the propanol (B110389) side chain attached to the substituted benzene (B151609) ring, and functional group interconversions that introduce the bromo and methyl substituents at the desired positions.

Carbon-Carbon Bond Forming Reactions

The creation of the carbon skeleton of this compound is a critical step in its synthesis. Organometallic reagents are powerful tools for this purpose, enabling the formation of the crucial bond between the aromatic ring and the propanol side chain.

Grignard reagents are highly effective for the synthesis of alcohols and represent a viable method for constructing the this compound framework. byjus.commasterorganicchemistry.comyoutube.com The general principle involves the nucleophilic attack of a Grignard reagent on a carbonyl compound or an epoxide. masterorganicchemistry.commasterorganicchemistry.com

One plausible route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 4-bromo-2-methylbenzaldehyde (B1282862). The nucleophilic ethyl group from the Grignard reagent adds to the carbonyl carbon of the aldehyde. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields a secondary alcohol, 1-(4-bromo-2-methylphenyl)propan-1-ol. While this provides the carbon skeleton, further steps would be required to relocate the hydroxyl group to the terminal position of the propyl chain.

A more direct approach using a Grignard reagent would be to react 4-bromo-2-methylphenylmagnesium bromide with an appropriate three-carbon electrophile. For instance, reaction with oxetane (B1205548) (trimethylene oxide) would yield the desired this compound after acidic workup. The Grignard reagent would be prepared from 1,4-dibromo-2-methylbenzene.

Another strategy involves the reaction of a suitable Grignard reagent with an epoxide. For example, the reaction of 4-bromo-2-methylphenylmagnesium bromide with propylene (B89431) oxide would lead to a secondary alcohol, which would again require further manipulation.

A detailed, documented example for a similar transformation is the reaction of 3-methylbenzaldehyde (B113406) with ethylmagnesium bromide to produce 1-(3-methylphenyl)propan-1-ol. chemicalbook.com This reaction proceeds in high yield and demonstrates the feasibility of using Grignard reagents for the synthesis of substituted phenylpropanols.

Table 1: Examples of Grignard Reactions for Phenylpropanol Synthesis

| Starting Materials | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylbenzaldehyde, Ethyl Bromide | Mg, THF, NH4Cl (aq) | 1-(3-methylphenyl)propan-1-ol | 99% | chemicalbook.com |

| Acetone, Methyl Magnesium Bromide | H2O | tert-Butyl alcohol | - | byjus.com |

Beyond Grignard reagents, other organometallic coupling reactions provide powerful alternatives for constructing the substituted phenylpropanol framework. Reactions such as the Suzuki-Miyaura and Heck couplings are particularly noteworthy.

The Suzuki-Miyaura coupling offers a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. A potential strategy for synthesizing this compound could involve the coupling of a suitably protected 3-boronopropanol derivative with 1,4-dibromo-2-methylbenzene. The palladium catalyst would selectively couple at one of the bromine sites, leaving the other for further functionalization if needed.

The Heck reaction provides a means to couple aryl halides with alkenes. nih.gov In a potential synthesis, 4-bromo-1-iodo-2-methylbenzene could be reacted with allyl alcohol in the presence of a palladium catalyst. The Heck coupling would occur at the more reactive iodine position, attaching the allyl group. Subsequent reduction of the double bond would then yield the desired propanol side chain.

Another approach involves the reduction of a carboxylic acid precursor. The compound 3-(4-bromo-2-methylphenyl)propanoic acid can be synthesized and subsequently reduced to the target alcohol. masterorganicchemistry.com A documented procedure for a similar compound, 3-(2-bromophenyl)propanoic acid, involves its reduction using borane-dimethyl sulfide (B99878) complex in THF to yield 3-(2-bromophenyl)propan-1-ol. A similar reduction of 3-(4-bromo-2-methylphenyl)propanoic acid with a reducing agent like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) would provide the desired this compound. masterorganicchemistry.com

Table 2: Organometallic Coupling and Reduction Strategies

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 3-(2-Bromophenyl)propanoic acid | Borane-dimethyl sulfide, THF, HCl | 3-(2-Bromophenyl)propan-1-ol | |

| 4-Bromo-1-iodo-2-methylbenzene, Allyl alcohol | Pd catalyst, Base | 3-(4-Bromo-2-methylphenyl)prop-2-en-1-ol (intermediate) | nih.gov |

Functional Group Interconversions on Aromatic and Aliphatic Moieties

The synthesis of this compound can also be approached by first constructing a simpler phenylpropanol framework and then introducing the bromo and methyl substituents through functional group interconversions.

The bromine atom on the aromatic ring is a key feature of the target molecule. It can be introduced at various stages of the synthesis. One common method is electrophilic aromatic substitution. libretexts.orglibretexts.org

For instance, one could start with 3-(2-methylphenyl)propan-1-ol (B1313926) and introduce the bromine atom at the para position relative to the propyl side chain. The alkyl group is an ortho-, para-director, so direct bromination with Br2 in the presence of a Lewis acid catalyst like FeBr3 would likely lead to a mixture of ortho- and para-brominated products. libretexts.org The desired para-isomer would then need to be separated.

A more regioselective method for the bromination of phenols and their derivatives involves the use of an I(III)-based reagent system like PIDA–AlBr3. nih.gov This system has been shown to be effective for the para-bromination of various phenolic compounds.

Alternatively, the bromine can be present in the starting material, as in the case of using 4-bromo-2-methylbenzaldehyde in a Grignard reaction.

Table 3: Bromination Reactions

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthol | PIDA, AlBr3, MeCN | 1-Bromo-2-naphthol | 93% | nih.gov |

| 2,6-Di-tert-butylphenol | PIDA, AlBr3, MeCN | 4-Bromo-2,6-di-tert-butylphenol | 62% | nih.gov |

The methyl group at the ortho position to the propanol side chain can be introduced using several methods, although this can be challenging due to regioselectivity issues.

One potential route is through a Friedel-Crafts alkylation of a suitable precursor, such as 3-(4-bromophenyl)propan-1-ol. youtube.comlibretexts.orgkhanacademy.org The reaction would involve an alkylating agent like methyl chloride (CH3Cl) or methyl iodide (CH3I) and a Lewis acid catalyst such as aluminum chloride (AlCl3). However, Friedel-Crafts alkylation on substituted benzenes can often lead to a mixture of isomers and is prone to polyalkylation. The hydroxyl group of the propanol side chain would also need to be protected to prevent it from reacting with the Lewis acid.

A more controlled approach would be to start with a precursor that already contains the methyl group in the desired position, such as 2-methylphenol or toluene. For example, starting from 2-methylphenol, one could perform a series of reactions to introduce the propanol side chain and the bromine atom.

Another strategy could involve a directed ortho-metalation approach, where a directing group on the ring facilitates lithiation at the ortho position, followed by quenching with a methylating agent.

Alcohol Functionalization and Derivatization

The primary alcohol group in this compound is a key site for chemical modification, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives. Common functionalization reactions include esterification and etherification. For instance, the hydroxyl group can be converted into an ether by reacting it with an alkyl halide in the presence of a base. A similar reaction involves reacting the alcohol with 4-vinylbenzyl chloride using sodium hydride in tetrahydrofuran (B95107) (THF) to form the corresponding ether derivative. rsc.org

Derivatization of the alcohol is also a crucial step for various analytical purposes, such as enhancing detection in chromatographic techniques. Specific reagents can be employed to introduce moieties that are more readily detected. For example, reagents can be used for the derivatization of amines, proteins, and hydroxyl groups under mild conditions. avantorsciences.com The process of derivatization can make molecules suitable for analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). avantorsciences.comrsc.org In the latter case, a reagent like p-bromophenacyl bromide can introduce a bromine atom, enabling element-selective detection. rsc.org

Table 1: Examples of Derivatization Reagents for Hydroxyl Groups

| Reagent | Purpose | Analytical Technique |

|---|---|---|

| p-Bromophenacyl bromide (p-BPB) | Introduces a bromine tag for element-selective detection. rsc.org | LC-ICP-MS/MS |

| 2,2,3,3,3-Pentafluoro-1-propanol | Prepares carboxylic acid derivatives for analysis. avantorsciences.com | GC-MS |

| 7-(Diethylamino)coumarin-3-carboxylic Acid | Adds a fluorescent label to amines and proteins. avantorsciences.com | Fluorescence Detection, Circular Dichroism |

Development of Efficient and Selective Synthetic Protocols

The development of efficient and selective synthetic methods is paramount for the practical application of this compound and its derivatives. Research in this area focuses on creating targeted transformations, controlling stereochemistry where applicable, and optimizing reaction conditions to maximize yields and purity.

Catalytic Systems for Targeted Transformations

Catalytic systems are essential for achieving high efficiency and selectivity in the transformation of this compound. The two primary reactive sites on the molecule are the aryl bromide and the primary alcohol.

The bromo-substituent on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds by coupling the aryl bromide with various boronic acids. nih.govresearchgate.net A typical Suzuki reaction involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (B84403) (K₃PO₄), and an appropriate solvent. nih.govresearchgate.net Such reactions allow for the introduction of a wide array of substituents onto the phenyl ring, significantly expanding the molecular diversity accessible from this starting material. nih.gov

The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using various catalytic systems.

Table 2: Typical Components for a Suzuki Cross-Coupling Reaction

| Component | Example | Function |

|---|---|---|

| Aryl Halide | This compound | Substrate containing the bromo leaving group. |

| Boronic Acid | Phenylboronic acid | Couples with the aryl halide to form a new C-C bond. nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the cross-coupling cycle. nih.govresearchgate.net |

| Base | K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle. nih.govresearchgate.net |

Stereochemical Control in Synthesis

The parent compound, this compound, is achiral. However, the principles of stereochemical control are critical when synthesizing chiral derivatives or analogues. If a substituent were introduced at the second carbon of the propanol chain, for example, a chiral center would be created.

Achieving stereochemical control in such cases would rely on established asymmetric synthesis methodologies. These can include the use of chiral catalysts (asymmetric catalysis) or the employment of chiral resolving agents to separate enantiomers from a racemic mixture. For instance, in the synthesis of related chiral bromo-alcohols, maintaining low temperatures (e.g., ≤0°C) can be crucial to minimize racemization. The enantiomeric purity of the resulting chiral products is typically confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. A common synthetic route to this compound involves the reduction of a suitable precursor, such as 3-(4-bromo-2-methylphenyl)propanoic acid or its corresponding ester.

In the reduction of a carboxylic acid to an alcohol using reagents like borane-dimethyl sulfide complex, the reaction is often performed at reflux in a solvent like THF. Optimization parameters include the reaction time, temperature, and the stoichiometry of the reducing agent. Following the reaction, a careful workup procedure, such as quenching with an acid at low temperatures (e.g., 0°C) and extraction, is vital for isolating the product. The synthesis of the related (3-Bromo-4-methylphenyl)methanol from 3-bromo-4-methylbenzoic acid using a borane-THF complex reported a near-quantitative yield (99%) after careful quenching and purification by distillation, highlighting the effectiveness of optimized procedures. chemicalbook.com

For catalytic reactions like the Suzuki coupling, yield enhancement involves screening different catalysts, ligands, bases, and solvents. The reported yields for Suzuki reactions on similar bromo-substituted aromatic compounds can be moderate (e.g., 31-46%), indicating that optimization of parameters such as temperature (e.g., 90°C) and reaction time (e.g., 18 hours) is a key area for improvement. nih.govresearchgate.net

Table 3: Parameters for Optimization in Phenylpropanol Synthesis and Derivatization

| Reaction Type | Parameter to Optimize | Potential Impact |

|---|---|---|

| Carboxylic Acid Reduction | Choice of reducing agent, temperature, reaction time | Affects yield, purity, and reaction completeness. chemicalbook.com |

| Suzuki Cross-Coupling | Catalyst/ligand system, base, solvent, temperature | Influences reaction rate, yield, and selectivity. nih.govresearchgate.net |

| Purification | Recrystallization solvent, column chromatography eluent | Determines the final purity of the compound. chemicalbook.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-vinylbenzyl chloride |

| Sodium hydride |

| Tetrahydrofuran (THF) |

| p-Bromophenacyl bromide |

| 7-(Diethylamino)coumarin-3-carboxylic Acid |

| 2,2,3,3,3-Pentafluoro-1-propanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium phosphate |

| (R)-(-)-3-Bromo-2-methyl-1-propanol |

| 3-(4-bromo-2-methylphenyl)propanoic acid |

| Borane-dimethyl sulfide |

| (3-Bromo-4-methylphenyl)methanol |

| 3-bromo-4-methylbenzoic acid |

| Borane-THF complex |

Advanced Characterization Techniques for Structural Elucidation of 3 4 Bromo 2 Methylphenyl Propan 1 Ol

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic analysis is fundamental to the characterization of 3-(4-Bromo-2-methylphenyl)propan-1-ol, offering non-destructive insight into its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable, each probing different aspects of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity and chemical environment of individual atoms.

While specific experimental data for this compound is not publicly available in the searched literature, a theoretical interpretation based on the compound's structure can be posited. The ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

The aromatic region would likely show complex splitting patterns for the three protons on the substituted benzene (B151609) ring. The proton situated between the bromo and the methyl-substituted propyl group would have a unique chemical shift compared to the other two aromatic protons. The methyl group attached to the ring would appear as a singlet in the upfield region of the aromatic signals.

The propyl chain protons would present as a set of multiplets. The two protons of the CH₂ group adjacent to the aromatic ring would be influenced by the ring's electron currents and the neighboring CH₂ group, resulting in a triplet. The middle CH₂ group of the propyl chain would likely appear as a multiplet due to coupling with the adjacent CH₂ groups on either side. The CH₂ group attached to the hydroxyl (-OH) group would be deshielded and appear as a triplet. The hydroxyl proton itself would typically present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H | ~7.0-7.4 | m | 3H |

| Ar-CH₃ | ~2.3 | s | 3H |

| Ar-CH₂- | ~2.7 | t | 2H |

| -CH₂-CH₂-OH | ~1.8 | m | 2H |

| -CH₂-OH | ~3.6 | t | 2H |

| -OH | Variable | br s | 1H |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals would be anticipated, corresponding to the ten carbon atoms in its structure.

The six carbons of the aromatic ring would appear in the downfield region (typically 110-140 ppm). The carbon atom bonded to the bromine atom would be significantly influenced, as would the carbon bearing the methyl group and the one attached to the propyl chain. The quaternary carbons would generally show weaker signals compared to the protonated carbons.

The methyl carbon of the tolyl group would resonate in the upfield region (around 20 ppm). The three carbons of the propyl chain would have distinct chemical shifts, with the carbon atom bonded to the hydroxyl group being the most deshielded of the three and appearing further downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~120 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-CH₂ | ~140 |

| Aromatic C-H | ~125-135 |

| Ar-CH₃ | ~20 |

| Ar-CH₂- | ~32 |

| -CH₂-CH₂-OH | ~30 |

| -CH₂-OH | ~62 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the protons of the Ar-CH₂- group and the -CH₂-CH₂-OH group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the propyl chain and the aromatic ring, and for assigning the quaternary carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic propyl chain would appear in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹. The presence of the bromine atom attached to the aromatic ring would likely give rise to a C-Br stretching vibration in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| C-Br Stretch | <800 | Medium |

Raman Spectroscopic Profiling

No published Raman spectroscopic data for this compound was found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

While the molecular weight is known from the chemical formula, no detailed mass spectrometry studies detailing the fragmentation patterns of this compound are available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Analysis

There are no published reports on the single-crystal X-ray diffraction of this compound, meaning its solid-state structure has not been elucidated by this method.

Advanced Thermal Analysis for Material Characterization

No studies detailing the thermal properties, such as melting point, boiling point, or decomposition profile of this compound through techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), were found in the scientific literature.

Chemical Reactivity and Mechanistic Investigations of 3 4 Bromo 2 Methylphenyl Propan 1 Ol

Reactivity of the Alcohol Functional Group

The hydroxyl (-OH) group is one of the most versatile functional groups in organic chemistry. msu.edu Its reactivity stems from the polarized C-O and O-H bonds, where the electronegative oxygen atom is electron-rich, rendering it nucleophilic, while the attached carbon and hydrogen are electrophilic. msu.edu

Oxidation Pathways and Derivative Formation

The primary alcohol moiety of 3-(4-bromo-2-methylphenyl)propan-1-ol can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Mild oxidation of the primary alcohol leads to the formation of the corresponding aldehyde, 3-(4-bromo-2-methylphenyl)propanal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidations are commonly employed to stop the oxidation at the aldehyde stage.

Further oxidation, using strong oxidizing agents, converts the primary alcohol directly into a carboxylic acid. uni.lu Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or a two-step process involving initial oxidation to the aldehyde followed by subsequent oxidation. The resulting product is 3-(4-bromo-2-methylphenyl)propanoic acid, a compound noted in chemical literature. uni.lu

| Oxidizing Agent | Typical Conditions | Resulting Functional Group | Product Name |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temp. | Aldehyde | 3-(4-bromo-2-methylphenyl)propanal |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | Aldehyde | 3-(4-bromo-2-methylphenyl)propanal |

| Potassium permanganate (KMnO₄) | Basic, heat, then H₃O⁺ | Carboxylic Acid | 3-(4-bromo-2-methylphenyl)propanoic acid uni.lu |

| Chromic Acid (Jones Reagent) | Acetone, 0 °C to Room Temp. | Carboxylic Acid | 3-(4-bromo-2-methylphenyl)propanoic acid uni.lu |

Electrophilic and Nucleophilic Reactions at the Hydroxyl Moiety

The oxygen atom of the hydroxyl group is nucleophilic due to its lone pairs of electrons and is susceptible to attack by electrophiles. msu.edu A significant reaction in this category is esterification, where the alcohol reacts with electrophilic derivatives of carboxylic acids, such as acyl chlorides or anhydrides, to form esters.

Conversely, the nucleophilicity of the oxygen can be significantly enhanced by converting the alcohol into its conjugate base, an alkoxide, through reaction with a strong base like sodium hydride (NaH). This powerful nucleophile can then participate in reactions such as the Williamson Ether Synthesis, where it displaces a halide from a primary alkyl halide to form an ether. msu.edu

The hydroxyl group can also be transformed into a good leaving group to facilitate nucleophilic substitution at the adjacent carbon. Protonation of the alcohol by a strong acid creates an oxonium ion, which can then depart as a water molecule in Sₙ1 or Sₙ2 reactions. libretexts.org Alternatively, conversion to a sulfonate ester (e.g., tosylate or mesylate) makes the group an excellent nucleofuge, allowing for displacement by a wide range of nucleophiles.

Reactivity of the Aryl Bromide Substituent

The bromine atom attached to the phenyl ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds. youtube.com The aryl bromide in this compound is an ideal substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This method is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. organic-chemistry.org For this compound, a Suzuki coupling with phenylboronic acid would yield 3-(2-methyl-[1,1'-biphenyl]-4-yl)propan-1-ol. The reaction tolerates a wide variety of functional groups and benefits from the low toxicity and stability of the boronic acid reagents. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction typically forms a new carbon-carbon bond at the less substituted carbon of the alkene double bond with high trans selectivity. organic-chemistry.orgthieme-connect.de Reacting this compound with an alkene like ethyl acrylate (B77674) would yield ethyl (E)-3-(4-(3-hydroxypropyl)-3-methylphenyl)acrylate. An improved method for a similar transformation involves a Mizoroki–Heck cross-coupling reaction between a bromo-benzene derivative and acroleine diethyl acetal, catalyzed by Pd(OAc)₂. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Expected Product with this compound |

|---|---|---|---|

| Suzuki-Miyaura Coupling wikipedia.org | Arylboronic Acid (e.g., C₆H₅B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ mdpi.com | 3-(2-methyl-[1,1'-biphenyl]-4-yl)propan-1-ol |

| Heck Reaction organic-chemistry.org | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂ / Et₃N thieme-connect.de | Ethyl (E)-3-(4-(3-hydroxypropyl)-3-methylphenyl)acrylate |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI / Et₃N | 3-(2-methyl-4-(phenylethynyl)phenyl)propan-1-ol |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand / NaOtBu | 3-(2-methyl-4-(phenylamino)phenyl)propan-1-ol |

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst, other transition metals like nickel and copper are also effective for mediating cross-coupling reactions of aryl halides.

Nickel-Catalyzed Reactions: Nickel catalysts are often more reactive and less expensive than their palladium counterparts. They are particularly effective in coupling reactions involving less reactive electrophiles. nih.gov Nickel-catalyzed Suzuki-type couplings of phenol (B47542) derivatives have been developed, showcasing nickel's utility in activating strong bonds. nih.gov This suggests that nickel catalysts could be a viable alternative for cross-coupling reactions of this compound.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, have long been used to form carbon-carbon and carbon-heteroatom bonds. While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have led to milder copper-catalyzed protocols. Copper can be used for trifluoromethylselenolation of aryl halides and can promote Suzuki-type reactions, sometimes in conjunction with palladium or on its own. researchgate.netnih.gov

Directed Ortho-Metalation and Related Aryl Functionalizations

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The process involves a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles. uwindsor.ca

For this compound, the reactivity with strong bases like n-butyllithium is complex. The hydroxyl group itself, or its corresponding alkoxide, is generally considered a weak directing group. organic-chemistry.org Furthermore, the two ortho positions relative to the propanol-bearing carbon (C1) are C2 and C6. The C2 position is already substituted with a methyl group, and the C6 position is unhindered. However, a more prominent reaction pathway with aryl bromides and organolithium reagents is lithium-halogen exchange. This exchange is typically very fast, especially with reagents like tert-butyllithium, and would occur at the C4 position to replace the bromine atom.

This would form the lithiated intermediate, 4-(3-hydroxypropyl)-3-methylphenyllithium. This nucleophilic species can then react with a wide array of electrophiles (E⁺), leading to the synthesis of diverse C4-substituted derivatives. This pathway provides a regioselective method for functionalization that is complementary to transition metal-catalyzed cross-coupling.

Table of Compounds

Compound Name Molecular Formula Synonym This compound C₁₀H₁₃BrO - chemscene.com 3-(4-Bromo-2-methylphenyl)propanal C₁₀H₁₁BrO - 3-(4-Bromo-2-methylphenyl)propanoic acid C₁₀H₁₁BrO₂ - uni.lu Pyridinium chlorochromate C₅H₆ClCrNO₃ PCC Potassium permanganate KMnO₄ - Sodium hydride NaH - 3-(2-methyl-[1,1'-biphenyl]-4-yl)propan-1-ol C₁₆H₁₈O - Phenylboronic acid C₆H₇BO₂ - Ethyl (E)-3-(4-(3-hydroxypropyl)-3-methylphenyl)acrylate C₁₅H₂₀O₃ - Ethyl acrylate C₅H₈O₂ - 3-(2-methyl-4-(phenylethynyl)phenyl)propan-1-ol C₁₈H₁₈O - 3-(2-methyl-4-(phenylamino)phenyl)propan-1-ol C₁₆H₁₉NO - 4-(3-hydroxypropyl)-3-methylphenyllithium C₁₀H₁₃LiO - n-Butyllithium C₄H₉Li n-BuLi

Transformations Involving the Aromatic Methyl Group

Detailed research findings on the specific transformations of the aromatic methyl group in this compound are not documented in available scientific literature. Based on the principles of organic chemistry, the benzylic position of the methyl group, being adjacent to the aromatic ring, is expected to be reactive. Potential transformations could include oxidation and halogenation.

Oxidation: The methyl group could theoretically be oxidized to a formyl group to yield 3-(4-bromo-2-formylphenyl)propan-1-ol, or further to a carboxyl group to form 3-(4-bromo-2-carboxyphenyl)propan-1-ol. Common oxidizing agents for such transformations include potassium permanganate (KMnO₄) or chromic acid.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, could introduce a halogen atom to the methyl group, forming 3-(4-bromo-2-(bromomethyl)phenyl)propan-1-ol.

However, without specific experimental studies on this compound, the conditions, yields, and selectivity of these potential reactions are unknown.

Mechanistic Studies of Chemical Transformations

A thorough search of scientific databases reveals a lack of specific mechanistic studies for chemical transformations involving this compound. Therefore, the following sections are based on general mechanistic principles of related benzylic systems, as direct experimental evidence for the target compound is unavailable.

Reaction Pathway Elucidation

No specific reaction pathways for the transformation of the aromatic methyl group of this compound have been elucidated in the scientific literature. Hypothetically, the oxidation of the methyl group would likely proceed through a benzylic radical or a benzylic cation intermediate, depending on the oxidant used. Similarly, benzylic halogenation would occur via a free radical chain mechanism.

Identification of Intermediates and Transition States

There is no published research that identifies or characterizes intermediates or transition states for reactions at the aromatic methyl group of this compound. For a hypothetical benzylic bromination, the key intermediate would be a resonance-stabilized benzylic radical. The transition state for the hydrogen abstraction step would involve the approach of a bromine radical to one of the C-H bonds of the methyl group.

Kinetic and Thermodynamic Aspects of Reactivity

No kinetic or thermodynamic data for reactions involving the aromatic methyl group of this compound have been reported. Such studies would be necessary to understand the reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

Computational Chemistry and Theoretical Modeling of 3 4 Bromo 2 Methylphenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecules and compute their properties. These ab initio methods are foundational for understanding molecular behavior at the electronic level, providing data that can be difficult or impossible to obtain through experimental means alone. For complex organic molecules like 3-(4-Bromo-2-methylphenyl)propan-1-ol, these calculations are indispensable for a complete structural and electronic description arxiv.org.

Density Functional Theory (DFT) is a robust and widely-used computational method that determines the electronic structure of a molecule by modeling its electron density youtube.comnih.gov. Functionals such as B3LYP are frequently combined with basis sets like 6-311G to achieve a balance of accuracy and computational efficiency, making DFT a powerful tool for analyzing the geometric and electronic properties of substituted aromatic compounds walisongo.ac.idacs.org.

The first step in the theoretical analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like this compound, this involves identifying the lowest energy conformation by analyzing the rotational freedom around its single bonds, particularly within the propanol (B110389) side chain.

The conformation of the propanol group relative to the phenyl ring is critical. Studies on similar molecules, such as 3-phenylpropanol, reveal that multiple stable conformers can exist, stabilized by weak intramolecular interactions like van der Waals forces or OH-π interactions between the hydroxyl group and the aromatic ring scispace.comrsc.org. For this compound, DFT calculations would systematically rotate the dihedral angles of the side chain to map the potential energy surface and identify the global minimum energy conformer. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Representative Data) This table presents hypothetical data representative of what a DFT geometry optimization would yield. Actual values would be determined by specific computational models.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C-O (propanol) | 1.43 Å | |

| O-H (propanol) | 0.97 Å | |

| C-C (aromatic) | ~1.39 Å | |

| C-C (side chain) | ~1.53 Å | |

| Bond Angle | C-O-H | 108.5° |

| C-C-C (side chain) | 112.0° | |

| Br-C(aromatic)-C(aromatic) | 119.5° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wuxibiology.comwustl.edu. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the substituted benzene (B151609) ring and the non-bonding lone pair orbitals of the hydroxyl oxygen atom. These regions are the most likely sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring and associated with the antibonding σ* orbital of the Carbon-Bromine bond, a common site for receiving electrons in nucleophilic substitution reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity frontiersin.org.

Table 2: Illustrative Frontier Orbital Energies for this compound (Representative Data) This table presents hypothetical data representative of what an FMO analysis would yield.

| Orbital | Predicted Energy (eV) | Implication |

| HOMO | -6.5 eV | Electron-donating capability (nucleophilicity) |

| LUMO | -0.8 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical stability and reactivity |

A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule uni-muenchen.delibretexts.org. It is an invaluable tool for predicting how molecules will interact, highlighting regions of positive and negative charge. In an MESP map, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack) researchgate.net. Green and yellow areas represent regions of near-neutral potential.

For this compound, the MESP map would predictably show a region of intense negative potential (red) around the highly electronegative oxygen atom of the hydroxyl group. The hydrogen atom of the hydroxyl group would, in turn, be a site of high positive potential (blue). The aromatic ring would display a more complex potential distribution due to the competing electronic effects of the electron-withdrawing bromine atom and the electron-donating methyl group walisongo.ac.id.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model nih.gov. DFT methods can accurately calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be computed and correlated with values obtained from an experimental spectrum. A strong correlation confirms that the calculated molecular geometry is a reliable representation of the molecule's actual structure in solution nih.gov. Similarly, vibrational frequencies from a calculated IR spectrum can be matched to experimental absorption bands to aid in their assignment.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Representative Data) This table presents a hypothetical correlation between calculated and experimental data to illustrate the validation process.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-OH (propanol) | 61.5 | 62.1 |

| C-Br (aromatic) | 120.8 | 121.3 |

| C-CH₃ (aromatic) | 139.2 | 138.7 |

| -CH₃ | 19.7 | 20.2 |

Density Functional Theory (DFT) for Electronic and Geometric Structure

Reaction Mechanism Simulation and Energy Profile Mapping

Beyond static properties, computational chemistry can simulate the entire course of a chemical reaction. By mapping the potential energy surface, these simulations can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states acs.org. This information is used to construct a reaction energy profile, which details the energy changes that occur as the reaction progresses.

For this compound, theoretical methods could be used to model various potential reactions. For instance, the oxidation of the primary alcohol to an aldehyde could be simulated to determine its activation energy (the energy barrier that must be overcome) and the geometry of the transition state. Another possibility is modeling a nucleophilic aromatic substitution reaction at the carbon atom bonded to the bromine. Such simulations provide deep mechanistic insights, helping to explain reaction rates and regioselectivity by quantifying the energetic feasibility of different pathways researchgate.net. This predictive power is essential for designing new synthetic routes and understanding complex chemical processes.

Quantitative Structure-Reactivity/Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to build a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. These models are powerful tools in chemical and pharmaceutical sciences for predicting the properties of novel or unmeasured compounds, thereby optimizing research and reducing the need for laborious experiments. The fundamental principle of QSPR is that the properties of a molecule are encoded in its structure, which can be represented by numerical values known as molecular descriptors.

While specific, dedicated QSPR models for this compound are not extensively documented in publicly available literature, robust predictive models can be constructed based on methodologies applied to structurally analogous compounds, such as substituted aromatic alcohols and phenols. The process involves calculating a wide array of molecular descriptors, selecting the most relevant ones, and using statistical methods like Multiple Linear Regression (MLR) to generate a predictive equation. The statistical validity and predictive power of these models are rigorously assessed using metrics like the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²).

The first step in any QSPR study is the calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. They can be broadly categorized into constitutional, topological, geometric, and quantum-chemical descriptors. For a molecule like this compound, key descriptors would account for its size, shape, lipophilicity, and electronic characteristics.

Research on related aromatic compounds and aliphatic alcohols demonstrates that properties like boiling point, water solubility, and the n-octanol/water partition coefficient (logKow) can be accurately predicted using such descriptors. Studies often divide the molecular structure into functional parts—in this case, the substituted aromatic ring and the aliphatic alcohol side chain—to better understand the contribution of each segment to a given property. The bromine atom and methyl group on the phenyl ring significantly influence descriptors related to electronic effects and steric hindrance, while the hydroxyl group on the propanol chain is a primary determinant of polarity and hydrogen bonding capacity.

The table below lists some of the key molecular descriptors that would be calculated for this compound in a typical QSPR study. The values are estimated based on computational algorithms and data from structurally similar compounds.

Table 1: Key Calculated Molecular Descriptors for this compound

| Descriptor | Value (Estimated) | Significance |

| Molecular Weight | 229.11 g/mol | Represents the size of the molecule. |

| XLogP3 | 3.1 | A measure of lipophilicity (oil/water partitioning). |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Quantifies the polar surface area, influencing solubility and permeability. |

| Number of Rotatable Bonds | 3 | Indicates the conformational flexibility of the molecule. |

| Hydrogen Bond Donor Count | 1 | The number of hydroxyl groups capable of donating a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 1 | The number of oxygen atoms capable of accepting a hydrogen bond. |

| Molar Refractivity | 55.0 cm³ | Relates to the molecule's volume and polarizability. |

Illustrative QSPR Model

Using a selection of relevant descriptors, a QSPR model can be developed. For instance, a hypothetical model to predict the n-octanol/water partition coefficient (logKow), a crucial property in environmental and pharmaceutical science, could be formulated using Multiple Linear Regression. Such a model would take the form of a linear equation.

Based on findings from QSPR studies on other substituted phenols and aromatic compounds, a plausible model would likely show a positive correlation with descriptors related to size and lipophilicity and a negative correlation with polarity descriptors.

Table 2: Hypothetical QSPR Model for Predicting logKow of Substituted Phenylpropanols

| Property | Hypothetical QSPR Equation | Statistical Parameters |

| logKow | logKow = 0.85XLogP3 - 0.02TPSA + 0.15*MolecularWeight/100 + 0.45 | R²: 0.91Q²: 0.86 |

In this illustrative model:

Role As a Chemical Intermediate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The structural features of 3-(4-Bromo-2-methylphenyl)propan-1-ol make it a valuable starting material for the synthesis of more intricate molecules. The presence of both a reactive hydroxyl group and a bromo-aromatic moiety allows for sequential or orthogonal chemical modifications.

The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The bromo substituent on the aromatic ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl bromides are widely utilized as substrates for palladium-, nickel-, and copper-catalyzed cross-coupling reactions, enabling the formation of diverse C-C, C-N, C-O, and C-S bonds. nih.gov

One of the most significant applications of aryl halides is in cross-coupling reactions. researchgate.net For instance, the bromine atom in this compound can participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce new aryl or alkyl groups. nih.govresearchgate.netscielo.br This reaction is fundamental in constructing biaryl structures, which are common motifs in many biologically active compounds and functional materials. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to further functionalize the aromatic ring, leading to a wide array of complex molecular architectures.

Furthermore, the bromo-aromatic group can be a precursor for the generation of organolithium or Grignard reagents, which can then react with various electrophiles. nih.gov This classic transformation opens up another dimension of synthetic possibilities. The strategic placement of the methyl group ortho to the bromo substituent can influence the regioselectivity of these reactions due to steric and electronic effects.

The propanol (B110389) side chain can also be a key element in the construction of fused ring systems. For example, derivatives of this compound could potentially undergo intramolecular cyclization reactions to form chromane (B1220400) or other heterocyclic structures, which are prevalent in natural products and medicinal chemistry. rsc.orgrsc.orggoogle.comnih.gov

Precursor for Advanced Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the synthesis of new molecular scaffolds that can be decorated with various functional groups to optimize biological activity. This compound serves as a potential precursor for such scaffolds. The bromo- and methyl-substituted phenylpropanol motif is a feature in various pharmacologically relevant molecules.

The ability to perform cross-coupling reactions on the aromatic ring is particularly valuable in medicinal chemistry for the rapid exploration of the chemical space around a core structure. researchgate.net For instance, by coupling different boronic acids via the Suzuki reaction, a library of analogs can be synthesized to probe structure-activity relationships (SAR).

Moreover, the propanol side chain can be modified to introduce pharmacophoric features. Oxidation to the corresponding aldehyde or carboxylic acid allows for the formation of imines, amides, or esters, which are common functionalities in drug molecules. The hydroxyl group itself can participate in the formation of ethers or esters, or act as a hydrogen bond donor, which can be crucial for binding to biological targets.

The bromo-aromatic portion of the molecule is a common feature in many approved drugs and clinical candidates. Brominated heterocycles, which can be synthesized from precursors like this compound, exhibit a range of biological activities. researchgate.net Fused heterocyclic systems, such as benzofurans and indolizines, which are known to have diverse pharmacological properties, can be synthesized using strategies that could be adapted from this starting material. nih.govmdpi.com For example, the synthesis of fused pyrrolocoumarins, which have shown cytotoxic and anti-HIV activities, often involves the construction of a pyrrole (B145914) ring onto a coumarin (B35378) core, a strategy that could potentially be initiated from a suitably modified derivative of this compound. nih.gov

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The synthetic versatility of this compound also extends to the fields of agrochemicals and specialty chemicals. Many modern pesticides and herbicides contain halogenated aromatic rings and heterocyclic moieties due to their enhanced biological activity and metabolic stability. Aryl halides are important precursors in the synthesis of these compounds. nih.govresearchgate.net

The development of new agrochemicals often follows similar synthetic strategies to those used in medicinal chemistry, including the use of cross-coupling reactions to create novel structures. The bromo-substituted phenylpropanol can serve as a key intermediate for the synthesis of a range of active ingredients.

In the realm of specialty chemicals, this compound could be a precursor for the synthesis of pigments, photographic materials, and various functional materials where substituted aromatic structures are required. nih.gov The ability to precisely introduce functional groups onto the aromatic ring and modify the side chain allows for the fine-tuning of the material's properties, such as its photophysical or electronic characteristics.

Strategies for Diversification and Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov this compound is an excellent starting point for DOS due to its multiple reactive sites that can be addressed with a wide range of chemical transformations.

A diversification strategy could begin with the parallel modification of the hydroxyl group. For example, a set of esters or ethers could be prepared by reacting the alcohol with a library of carboxylic acids or alkyl halides. Subsequently, the bromo-aromatic ring could be subjected to a variety of palladium-catalyzed cross-coupling reactions. The use of different coupling partners (e.g., boronic acids, amines, alkynes) would lead to a rapid expansion of the molecular diversity. nih.gov

The combination of reactions at both the hydroxyl group and the aromatic ring can generate a two-dimensional library of compounds from a single starting material. For example, a matrix could be created where each row represents a different modification of the hydroxyl group and each column represents a different substituent introduced at the bromine position.

Furthermore, the aldehyde or carboxylic acid derived from the oxidation of the propanol side chain can be used in multicomponent reactions, which are highly efficient for generating molecular complexity in a single step. thieme-connect.de For instance, a Ugi or Passerini reaction involving the aldehyde could introduce multiple points of diversity simultaneously.

Concluding Perspectives and Future Research Trajectories

Synthesis and Characterization Advancements

Future research will likely focus on optimizing the synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol. A plausible and efficient pathway involves the reduction of the corresponding carboxylic acid, 3-(4-bromo-2-methylphenyl)propanoic acid, or its ester derivative. This transformation can be achieved using various reducing agents. For instance, methods analogous to the reduction of similar aromatic acids using borane-dimethyl sulfide (B99878) complex in tetrahydrofuran (B95107) (THF) could be adapted. This approach typically involves refluxing the starting material with the reducing agent, followed by an aqueous workup to yield the desired alcohol. Another potential route is the reduction of a corresponding aldehyde or ketone with agents like sodium borohydride (B1222165) in an alcoholic solvent, a common procedure for generating alcohols. chemicalbook.com

Advancements in characterization would be crucial. A full spectroscopic analysis would be required to confirm the structure and purity of the synthesized compound. Expected characterization data would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the methyl group protons, the two methylene (B1212753) groups of the propyl chain, and the hydroxyl proton. ¹³C NMR would complement this by identifying all ten unique carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol, along with C-H stretching frequencies for the aromatic and aliphatic portions, and absorptions corresponding to the C-Br bond.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of 229.11 g/mol and show a characteristic isotopic pattern due to the presence of the bromine atom. chemscene.com

Further research could explore stereoselective synthesis to produce enantiomerically pure forms of related compounds, which is particularly important if the molecule is to be used as a chiral building block in pharmaceutical synthesis.

Unexplored Reactivity and Catalytic Opportunities

The bifunctional nature of this compound opens up a wide array of unexplored reactivity. The two primary reactive sites, the hydroxyl group and the carbon-bromine bond, can be targeted independently or sequentially to build molecular complexity.

Reactions at the Hydroxyl Group: The primary alcohol can undergo oxidation to form 3-(4-bromo-2-methylphenyl)propanal or further to 3-(4-bromo-2-methylphenyl)propanoic acid. It can also be converted into ethers or esters through Williamson ether synthesis or esterification reactions, respectively. These transformations would create a new library of derivatives with potentially different physical and chemical properties.

Reactions at the Aryl Bromide: The aryl bromide functionality is a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with various boronic acids could be employed to introduce new aryl or alkyl substituents at the 4-position of the phenyl ring. nih.gov Similarly, Buchwald-Hartwig amination could be used to install nitrogen-based functional groups. The ability to perform these coupling reactions makes the compound a valuable synthon. nih.gov

Catalytic Applications: The molecule itself, or its derivatives, could serve as ligands in catalysis. The hydroxyl group could coordinate to metal centers, and the electronic properties of the ligand could be tuned by modifying the substituents on the aromatic ring. This opens up opportunities in designing new catalysts for various organic transformations. The catalytic destruction of brominated aromatic compounds is an area of environmental significance, and studies on related molecules suggest that catalysts can be used to effectively trap or modify such compounds. nih.gov

Emerging Computational and Theoretical Applications

Computational chemistry offers powerful tools to predict and understand the behavior of this compound before engaging in extensive lab work. Density Functional Theory (DFT) is particularly well-suited for this purpose.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Analyze Electronic Properties: Calculate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This information provides insight into the molecule's reactivity, identifying potential sites for electrophilic and nucleophilic attack. nih.gov

Predict Spectroscopic Data: Simulate NMR and IR spectra to aid in the interpretation of experimental data.

Model Reaction Mechanisms: Investigate the transition states and energy profiles of potential reactions, helping to predict product outcomes and optimize reaction conditions. rsc.org

Studies on similar brominated aromatic systems have used DFT to understand phenomena like regioselectivity in electrophilic bromination and to calculate thermodynamic properties such as bond dissociation energies. rsc.orgrsc.orgresearchgate.net Applying these theoretical methods to this compound could accelerate the discovery of its chemical utility and guide experimental design. nih.gov

Broader Impact on Chemical Discovery

The true potential of this compound lies in its role as a versatile building block for the synthesis of more complex and high-value molecules. Its structure is embedded in numerous compounds of interest in medicinal chemistry, agrochemistry, and materials science. researchgate.netchemicalbook.comgoogle.comresearchgate.net

The ability to selectively functionalize two different positions on the molecule makes it a powerful intermediate. For example, the propanol (B110389) side chain could be incorporated into a larger molecule, with the bromo-substituted phenyl ring providing a site for late-stage functionalization to create analogues of a parent drug candidate. This strategy is common in the development of new pharmaceuticals. The compound serves as an important framework structure in the pharmaceutical industry and can undergo various coupling reactions catalyzed by metals. google.com

Furthermore, compounds containing brominated phenyl groups are precursors to liquid crystal materials and other functional polymers. google.com The exploration of the reactivity of this compound could therefore lead to the development of new materials with novel optical or electronic properties.

Compound Data

Below is a summary of the key chemical information for the subject compound.

| Property | Value |

| CAS Number | 1399661-03-0 chemscene.com |

| Molecular Formula | C₁₀H₁₃BrO chemscene.com |

| Molecular Weight | 229.11 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 20.23 Ų chemscene.com |

| LogP | 2.68 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 1 chemscene.com |

| Rotatable Bonds | 3 chemscene.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Bromo-2-methylphenyl)propan-1-ol, and how can reaction conditions be tailored to improve yield?

- Methodology : Friedel-Crafts acylation is a common approach for synthesizing arylpropanols. For this compound, starting with 4-bromo-2-methyltoluene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield intermediates, followed by reduction using NaBH₄ or LiAlH₄. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of substrate to acetyl chloride), reaction temperature (0–5°C to minimize side reactions), and catalyst loading (10–15 mol%) .

- Data Contradictions : While AlCl₃ is effective, competing bromination or over-acylation may occur at higher temperatures (>10°C). Alternative catalysts like FeCl₃ or ionic liquids may reduce side reactions but require longer reaction times .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals at δ 1.8–2.1 ppm (CH₂ adjacent to OH), δ 2.3–2.5 ppm (methyl group on aryl ring), and δ 7.2–7.5 ppm (aromatic protons). The bromine atom deshields adjacent protons, splitting aromatic signals .

- IR : A broad peak ~3300 cm⁻¹ (OH stretch), 2900 cm⁻¹ (C-H alkyl), and 1580 cm⁻¹ (C=C aromatic) confirm functional groups. Absence of carbonyl peaks (~1700 cm⁻¹) verifies successful reduction of intermediates .

- Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in overlapping signals .

Q. What are the key chemical reactions and derivatization pathways for this compound?

- Reactivity :

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 3-(4-Bromo-2-methylphenyl)propanoic acid, useful for esterification .

- Substitution : Nucleophilic displacement of the bromine atom with amines (e.g., NH₃ in ethanol) generates arylaminopropanol derivatives .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its intermolecular interactions and stability?

- Methodology : Single-crystal X-ray diffraction (SHELX suite) reveals hydrogen-bonding networks between OH groups and halogen interactions (Br···π). Packing analysis (Mercury software) predicts stability under thermal stress .

- Contradictions : Disordered methyl or bromine positions in the lattice may require refinement with twin laws (SHELXL), especially if crystallized from polar solvents .

Q. What computational models predict the biological activity of this compound, and how do structural analogs (e.g., 3-(4-chlorophenyl)propan-1-ol) compare?

- Approach : Molecular docking (AutoDock Vina) using protein targets (e.g., cytochrome P450 enzymes) identifies binding affinities. QSAR models highlight the bromine atom’s role in enhancing lipophilicity (clogP ~2.8) compared to chloro analogs (clogP ~2.3) .

- Data Limitations : Experimental IC₅₀ values for antimicrobial activity are sparse; in vitro assays (MIC testing) are needed to validate predictions .

Q. How can kinetic studies resolve contradictions in the compound’s degradation pathways under acidic vs. basic conditions?

- Experimental Design :

- Acidic Hydrolysis (pH <3) : Monitor via HPLC for aryl-ether cleavage or dehydration products.

- Basic Hydrolysis (pH >10) : Track esterification or elimination products.

- Contradictions : Conflicting reports suggest either SN2 displacement (basic) or carbocation formation (acidic). Isotopic labeling (²H at β-carbon) can distinguish mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.